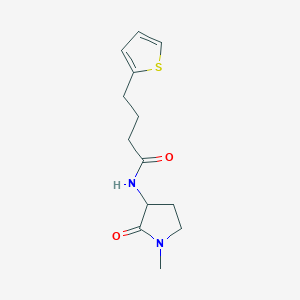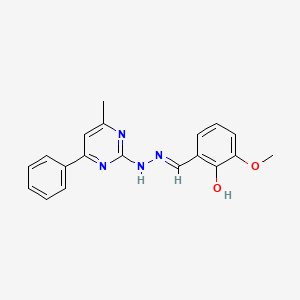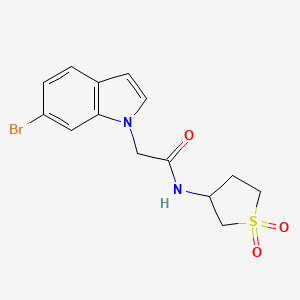![molecular formula C23H26ClN3O B6127120 (3-benzyl-1-{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol](/img/structure/B6127120.png)
(3-benzyl-1-{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-benzyl-1-{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol is a chemical compound that belongs to the class of benzylpiperidine derivatives. It has gained significant interest in scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of (3-benzyl-1-{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol is not fully understood. However, it is believed to act as a potent agonist of the mu-opioid receptor, which is responsible for mediating the analgesic and anti-inflammatory effects of opioids. Additionally, it has been shown to modulate the activity of other neurotransmitter systems, including the dopamine and serotonin systems, which may contribute to its potential therapeutic effects in addiction and psychiatric disorders.
Biochemical and Physiological Effects:
(3-benzyl-1-{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol has been shown to produce a range of biochemical and physiological effects. In preclinical studies, it has been shown to exhibit potent analgesic and anti-inflammatory effects, without producing the adverse effects commonly associated with traditional opioids, such as respiratory depression and tolerance. Additionally, it has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential use in the treatment of addiction disorders.
实验室实验的优点和局限性
The advantages of using (3-benzyl-1-{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol in lab experiments include its potent analgesic and anti-inflammatory effects, as well as its potential use in the treatment of addiction and psychiatric disorders. However, its limitations include the lack of comprehensive understanding of its mechanism of action, as well as the potential for adverse effects, such as addiction and dependence.
未来方向
For research on (3-benzyl-1-{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol include further investigation of its mechanism of action, as well as its potential use in the treatment of chronic pain, inflammation-related disorders, addiction, and psychiatric disorders. Additionally, future studies should focus on optimizing the synthesis method to improve the yield and purity of the final product. Finally, more comprehensive studies are needed to evaluate the safety and efficacy of (3-benzyl-1-{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol in clinical trials.
合成方法
The synthesis of (3-benzyl-1-{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol involves the reaction of 3-benzylpiperidine with 3-chlorophenylhydrazine and formaldehyde in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of a pyrazoline ring, followed by reduction with sodium borohydride to yield the final product.
科学研究应用
(3-benzyl-1-{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent analgesic and anti-inflammatory effects, making it a promising candidate for the treatment of chronic pain and inflammation-related disorders. Additionally, it has been investigated for its potential use in the treatment of addiction and psychiatric disorders.
属性
IUPAC Name |
[3-benzyl-1-[[1-(3-chlorophenyl)pyrazol-4-yl]methyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O/c24-21-8-4-9-22(12-21)27-16-20(14-25-27)15-26-11-5-10-23(17-26,18-28)13-19-6-2-1-3-7-19/h1-4,6-9,12,14,16,28H,5,10-11,13,15,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXUTCYRIRJMMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CN(N=C2)C3=CC(=CC=C3)Cl)(CC4=CC=CC=C4)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-phenoxyacetamide](/img/structure/B6127053.png)
![1-(2-chlorobenzyl)-4-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B6127057.png)
![(3aS*,6aR*)-N-benzyl-3-[2-(4-fluorophenyl)ethyl]-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxamide](/img/structure/B6127065.png)
![2-(4-{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)-1,3-benzothiazole](/img/structure/B6127072.png)
![3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide](/img/structure/B6127084.png)

![1-(dimethylamino)-3-(4-methoxy-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenoxy)-2-propanol](/img/structure/B6127102.png)
![2-(4-{1-[(2-methyl-3-pyridinyl)carbonyl]-3-pyrrolidinyl}-1-piperidinyl)pyrimidine](/img/structure/B6127128.png)
![4-[(3-methylphenyl)sulfonyl]-4-phenyl-2-butanone](/img/structure/B6127140.png)
![2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-N-(2-hydroxyphenyl)acrylamide](/img/structure/B6127147.png)
![diethyl {amino[2-(3-hydroxy-4-methoxybenzylidene)hydrazino]methylene}malonate](/img/structure/B6127152.png)


![1-(3,3-dimethylbutanoyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6127160.png)